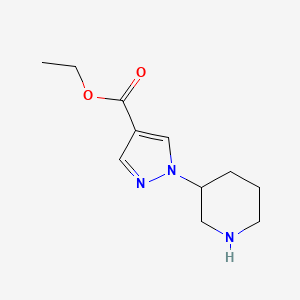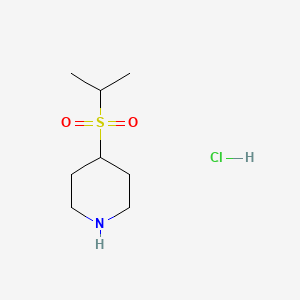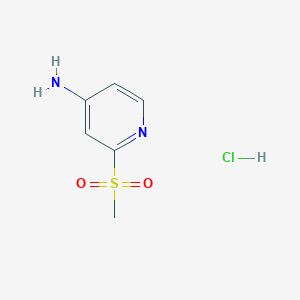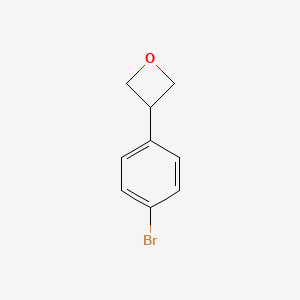
3-(4-溴苯基)氧杂环丁烷
描述
3-(4-Bromophenyl)oxetane: is an organic compound with the molecular formula C9H9BrO . It consists of an oxetane ring substituted with a bromophenyl group at the third position.
科学研究应用
Chemistry: 3-(4-Bromophenyl)oxetane is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries .
Biology and Medicine: In medicinal chemistry, oxetane derivatives are explored for their potential as kinase inhibitors and other therapeutic agents. The oxetane ring’s ability to modulate physicochemical properties makes it valuable in drug design .
Industry: The compound is used in the production of advanced materials, including polymers and resins, due to its reactivity and stability .
作用机制
Target of Action
Oxetanes, in general, have been employed to improve drugs’ physicochemical properties . They are more metabolically stable and lipophilicity neutral .
Mode of Action
Oxetanes are known to reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . This subtle modulation of the basicity may influence the compound’s interaction with its targets.
Biochemical Pathways
Oxetanes have been utilized in medicinal chemistry, and over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral, which could influence their pharmacokinetic properties .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at 2-8°c .
生化分析
Biochemical Properties
3-(4-Bromophenyl)oxetane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxetane-containing compounds have been shown to exhibit interactions with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, thereby influencing the overall biochemical processes .
Cellular Effects
The effects of 3-(4-Bromophenyl)oxetane on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules like kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, 3-(4-Bromophenyl)oxetane can affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-(4-Bromophenyl)oxetane exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Furthermore, 3-(4-Bromophenyl)oxetane can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromophenyl)oxetane can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-Bromophenyl)oxetane remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)oxetane vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which 3-(4-Bromophenyl)oxetane exerts its optimal effects without causing harm .
Metabolic Pathways
3-(4-Bromophenyl)oxetane is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 3-(4-Bromophenyl)oxetane is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to transport proteins may facilitate the movement of 3-(4-Bromophenyl)oxetane across cellular membranes, thereby affecting its intracellular concentration .
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)oxetane plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 3-(4-Bromophenyl)oxetane can influence its interactions with other biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a bromophenyl boronic acid with an oxetane precursor under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran, conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of 3-(4-Bromophenyl)oxetane may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 3-(4-Bromophenyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxetane ring can be oxidized to form corresponding oxetane derivatives.
Reduction Reactions: The bromophenyl group can be reduced to form phenyl oxetane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substitution reactions yield various substituted oxetanes.
- Oxidation reactions produce oxetane oxides.
- Reduction reactions result in phenyl oxetane derivatives .
相似化合物的比较
- 3-Phenyl oxetane
- 3-(4-Chlorophenyl)oxetane
- 3-(4-Fluorophenyl)oxetane
Comparison: 3-(4-Bromophenyl)oxetane is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its analogs. The bromine atom enhances the compound’s reactivity in substitution reactions and influences its overall physicochemical properties, making it a valuable intermediate in synthetic chemistry .
属性
IUPAC Name |
3-(4-bromophenyl)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASAZXLCAPUVRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1377158.png)
![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride](/img/structure/B1377160.png)
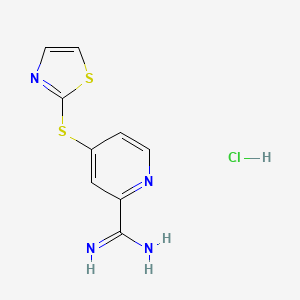
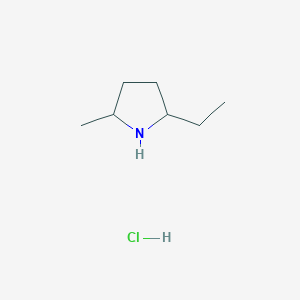

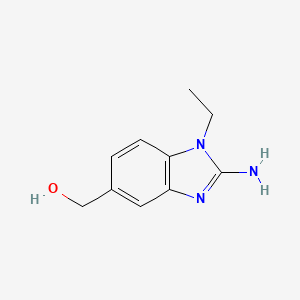

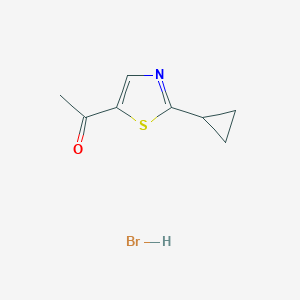
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride](/img/structure/B1377175.png)
